LDN193189 Hydrochloride
LDN193189 Hydrochloride
LDN193189 hydrochloride is a selective BMP type I receptor kinases inhibitor, which inhibits transcriptional activity of the BMP type I receptors ALK2 and ALK3 (IC50=5 nM and 30 nM, respectively), with substantially weaker effects on activin and the TGF-β type I receptors ALK4, ALK5 and ALK7 (IC50≥500 nM).
Brand Name:
Vulcanchem
CAS No.:
1062368-62-0
VCID:
VC0007603
InChI:
InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H
SMILES:
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl
Molecular Formula:
C₂₅H₂₆Cl₄N₆
Molecular Weight:
552.33
LDN193189 Hydrochloride
CAS No.: 1062368-62-0
Inhibitors
VCID: VC0007603
Molecular Formula: C₂₅H₂₆Cl₄N₆
Molecular Weight: 552.33
CAS No. | 1062368-62-0 |
---|---|
Product Name | LDN193189 Hydrochloride |
Molecular Formula | C₂₅H₂₆Cl₄N₆ |
Molecular Weight | 552.33 |
IUPAC Name | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride |
Standard InChI | InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H |
Standard InChIKey | NYHXPFHFIMRKDS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl |
Description | LDN193189 hydrochloride is a selective BMP type I receptor kinases inhibitor, which inhibits transcriptional activity of the BMP type I receptors ALK2 and ALK3 (IC50=5 nM and 30 nM, respectively), with substantially weaker effects on activin and the TGF-β type I receptors ALK4, ALK5 and ALK7 (IC50≥500 nM). |
Reference | [1]. Yu PB, et al. BMP type I receptor inhibition reduces heterotopic [corrected] ossification. Nat Med, 2008, 14(12), 1363-1369.[2]. Lee YC, et al. BMP4 promotes prostate tumor growth in bone through osteogenesis. Cancer Res, 2011, 71(15), 5194-5203.[3]. Yang L, et al. Sildenefil increases connexin 40 in smooth muscle cells through activation of BMP pathways in pulmonary arterial hypertension. Int J Clin Exp Pathol. 2014 Jul 15;7(8):4674-84. |
PubChem Compound | 54613581 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume